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Compound of Interest

Compound Name:
1,3-Bis(benzo[d]oxazol-2-

yl)benzene

Cat. No.: B412526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of benzoxazole

derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and

materials science. Benzoxazole derivatives are known for a wide range of biological activities,

including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Understanding their

three-dimensional structure at an atomic level is crucial for rational drug design, structure-

activity relationship (SAR) studies, and the development of novel materials.

This document summarizes key crystallographic data for representative benzoxazole

derivatives, offers detailed experimental protocols for their synthesis and structural analysis,

and visualizes complex workflows and biological pathways.

Quantitative Crystallographic Data
The structural diversity of benzoxazole derivatives is reflected in their crystallographic

parameters. The following tables summarize key data obtained from single-crystal X-ray

diffraction studies of several distinct derivatives, providing a basis for comparison.

Table 1: Crystal Data and Structure Refinement for Selected Benzoxazole Derivatives.
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Compound Name

2-[(4-

chlorophenylazo)

cyanomethyl]

benzoxazole[3][4]

(E)-2-(6-

methylbenzoxazol-2-

yl)- 3-

phenylacrylonitrile

Methyl 1,3-

benzoxazole- 2-

carboxylate[5]

Molecular Formula C₁₅H₉ClN₄O C₁₇H₁₂N₂O C₉H₇NO₃

Molecular Weight 296.72 260.29 177.16

Crystal System Triclinic Monoclinic Monoclinic

Space Group P-1 P2₁/c P2₁

Unit Cell Dimensions

a (Å) 6.812(2) 11.0508(8) 6.8165(3)

b (Å) 8.818(3) 12.0159(10) 4.4676(2)

c (Å) 12.016(4) 10.0074(9) 13.5218(6)

α (°) 86.13(1) 90 90

β (°) 81.18(1) 94.761(5) 99.851(2)

γ (°) 71.93(1) 90 90

Volume (Å³) 676.0(4) 1324.25(19) 405.52(3)

Z (molecules/unit cell) 2 4 2

Radiation (λ, Å) Mo Kα (0.71073) Mo Kα (0.71073) Mo Kα (0.71073)

Final R indices

[I>2σ(I)]
R1 = 0.048 R1 = 0.052 R1 = 0.042

wR (all data) wR2 = 0.126 wR2 = 0.142 wR2 = 0.108

Experimental Protocols
The determination of a crystal structure is a multi-step process involving chemical synthesis,

crystallization, and X-ray diffraction analysis. The following sections provide detailed

methodologies for these key experiments.
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Synthesis and Crystallization of Benzoxazole
Derivatives
This section details a representative synthesis and crystallization procedure adapted from the

literature for producing single-crystal-quality compounds.[4]

2.1.1 Synthesis of 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole (I)

Materials: 2-cyanomethylbenzoxazole, 4-chloroaniline, sodium nitrite, acetic acid, ethanol.

Procedure:

Prepare an ice-cooled solution of the diazonium salt by adding a solution of sodium nitrite

(15 mmol) in water to 4-chloroaniline (10 mmol) in acetic acid (10 mL).

Add the diazonium salt solution dropwise with stirring to a solution of 2-

cyanomethylbenzoxazole (10 mmol) in acetic acid (5 mL).

Maintain stirring for 30 minutes.

Add water to precipitate the product.

Filter the precipitate, wash thoroughly with water, and dry.

Crystallization:

Dissolve the crude product in a minimal amount of hot ethanol.

Allow the solution to cool slowly to room temperature.

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of

the solvent over several days.[4]

Single-Crystal X-ray Diffraction and Structure
Refinement
This protocol outlines the standard workflow for analyzing a crystallized benzoxazole derivative

to determine its molecular structure.
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Crystal Mounting:

Select a suitable single crystal (typically < 0.5 mm in all dimensions) under a microscope.

Mount the crystal on a MiTeGen™ loop or a glass fiber using paratone oil or a suitable

adhesive.[6]

Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize

thermal motion and radiation damage.[6]

Data Collection:

Center the crystal on a diffractometer equipped with a sensitive detector (e.g., a Bruker

APEX2 CCD) and a monochromatic X-ray source (commonly Mo Kα radiation, λ =

0.71073 Å).[7]

Perform an initial set of scans to determine the unit cell parameters and crystal system.

Execute a full data collection strategy, rotating the crystal through a series of angles (e.g.,

using ω and φ scans) to measure the intensities of a large number of unique reflections.[6]

[8]

Data Reduction:

Integrate the raw diffraction images to determine the intensity and position of each

reflection.

Apply corrections for factors such as Lorentz-polarization effects, absorption, and detector

sensitivity.

Merge equivalent reflections to produce a final file of unique reflection data.

Structure Solution and Refinement:

Solve the crystal structure using direct methods or Patterson methods (e.g., using

software like SHELXS or SHELXT).[6] This provides an initial model of the atomic

positions.
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Refine the structural model against the experimental diffraction data using a full-matrix

least-squares method (e.g., with SHELXL).[5][6]

In the initial stages, refine atomic positions and isotropic displacement parameters.

Locate hydrogen atoms from the difference Fourier map or place them in geometrically

calculated positions.

In the final stages, perform anisotropic refinement of non-hydrogen atoms.

The quality of the final model is assessed by the R1 and wR2 values, which represent the

agreement between the observed and calculated structure factors.[8]

Visualizations: Workflows and Pathways
Graphical representations are essential for understanding complex experimental procedures

and biological interactions. The following diagrams were generated using Graphviz (DOT

language) to illustrate key processes related to benzoxazole derivatives.

Experimental Workflow for Crystal Structure
Determination
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Caption: Experimental workflow for benzoxazole derivative crystal structure determination.

Hypothetical Signaling Pathway Inhibition
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Certain benzoxazole derivatives have been investigated as inhibitors of protein kinases, such

as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical in angiogenesis

(the formation of new blood vessels). The diagram below illustrates a simplified, hypothetical

mechanism of action where a benzoxazole derivative blocks the VEGFR-2 signaling cascade, a

common strategy in anticancer drug development.
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Click to download full resolution via product page

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a benzoxazole

derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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